1,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a pyridinone core substituted with a boronate ester, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Preparation Methods
The synthesis of 1,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one typically involves the reaction of 1,6-dimethylpyridin-2(1H)-one with bis(pinacolato)diboron under palladium-catalyzed conditions. The reaction is carried out in the presence of a base such as potassium carbonate and a ligand like triphenylphosphine. The reaction mixture is heated to reflux, and the product is isolated through standard purification techniques such as column chromatography.
Chemical Reactions Analysis
1,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The boronate ester group can be oxidized to form a boronic acid derivative.
Suzuki Coupling: This compound can participate in Suzuki-Miyaura cross-coupling reactions with aryl halides to form biaryl compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: This compound is employed in the study of enzyme inhibitors and receptor modulators due to its ability to interact with biological targets.
Medicine: It serves as an intermediate in the synthesis of potential therapeutic agents, including anti-cancer and anti-inflammatory drugs.
Industry: The compound is utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 1,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one involves its interaction with molecular targets such as enzymes and receptors. The boronate ester group can form reversible covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the pyridinone core can engage in hydrogen bonding and π-π interactions with receptor sites, modulating their function.
Comparison with Similar Compounds
Compared to other boronate esters and pyridinone derivatives, 1,6-Dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2(1H)-one stands out due to its unique combination of structural features. Similar compounds include:
1,6-Dimethylpyridin-2(1H)-one: Lacks the boronate ester group, limiting its reactivity in cross-coupling reactions.
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Does not possess the pyridinone core, reducing its potential for biological interactions.
Boronate Esters: General class of compounds with varying reactivity and applications, but may not have the same versatility as the target compound.
This unique combination of a pyridinone core and a boronate ester group makes this compound a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C13H20BNO3 |
---|---|
Molecular Weight |
249.12 g/mol |
IUPAC Name |
1,6-dimethyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-one |
InChI |
InChI=1S/C13H20BNO3/c1-9-7-8-10(11(16)15(9)6)14-17-12(2,3)13(4,5)18-14/h7-8H,1-6H3 |
InChI Key |
LFLKLIAAVQICNO-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(N(C2=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.